Etodolac methyl ester
Overview
Description
Etodolac methyl ester is a derivative of etodolac, a non-steroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. This compound is synthesized to enhance the pharmacokinetic properties of etodolac, such as its solubility and bioavailability. This compound is particularly significant in medicinal chemistry due to its potential to reduce gastrointestinal side effects associated with etodolac.
Mechanism of Action
Target of Action
Etodolac methyl ester primarily targets cyclooxygenase (COX) enzymes . These enzymes are responsible for the production of inflammatory mediators such as prostaglandins .
Mode of Action
The compound works by inhibiting the activity of COX enzymes . This inhibition blocks the production of inflammatory mediators, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The inhibition of COX enzymes affects the conversion of arachidonic acid into prostacyclin and prostaglandin . These are key biochemical pathways involved in inflammation and pain sensation. The COX-1 enzyme performs housekeeping functions and is expressed in all tissues, while COX-2 is expressed only in the gonads (ovaries), brain, and kidney .
Pharmacokinetics
The synthesized mutual prodrugs of etodolac, including this compound, are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) . The average half-life (t1/2) in an acidic environment ranges from 33.72 to 44.33 hours, and in a basic medium, it is between 15.29 and 18.32 hours .
Result of Action
The result of the compound’s action is a reduction in inflammation, pain, and fever . All the synthesized molecules, including this compound, have more analgesic and anti-inflammatory potential than etodolac . They also have a lower ulcerogenic index than the parent drug .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is stable in an acidic environment and readily hydrolyzed in a basic environment . This suggests that the pH of the environment could influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of etodolac methyl ester typically involves the reaction between 7-ethyl tryptophol and 3-oxo methyl valerate. The reaction is carried out in a mixed solvent of methanol and benzene in the presence of an acid catalyst. The reaction mixture is then separated, neutralized, concentrated, and recrystallized to obtain the final product .
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves the use of trimethyl halogenosilane as a dehydrating agent and catalyst, which enhances the reaction efficiency and reduces the need for harmful reagents like concentrated sulfuric acid .
Chemical Reactions Analysis
Types of Reactions: Etodolac methyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by either an acid or a base, leading to the formation of etodolac and methanol.
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Substitution: Involves nucleophilic reagents that can replace the alkoxy group in the ester.
Major Products: The primary product of hydrolysis is etodolac, while oxidation and substitution reactions can yield various derivatives depending on the reagents used.
Scientific Research Applications
Etodolac methyl ester has several applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and other organic reactions.
Biology: Investigated for its potential to enhance the delivery and efficacy of etodolac in biological systems.
Medicine: Explored for its improved pharmacokinetic properties, which may lead to better therapeutic outcomes with fewer side effects.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
Etodolac: The parent compound, widely used as an NSAID.
Etodolac glutamine methyl ester: Exhibits higher anti-inflammatory activity.
Etodolac glutamic acid methyl ester: Shows higher analgesic activity.
Uniqueness: Etodolac methyl ester is unique due to its enhanced solubility and bioavailability compared to etodolac. It also has the potential to reduce gastrointestinal side effects, making it a promising candidate for further pharmaceutical development.
Properties
IUPAC Name |
methyl 2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-4-12-7-6-8-13-14-9-10-22-18(5-2,11-15(20)21-3)17(14)19-16(12)13/h6-8,19H,4-5,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRWJZHQYUTACF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60881392 | |
Record name | Etodolac methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60881392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122188-02-7 | |
Record name | Methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122188-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etodolac methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122188027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etodolac methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60881392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETODOLAC METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZJE4H85SV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the new process for preparing etodolac methyl ester described in the research?
A1: The research paper highlights a novel process for synthesizing this compound, a crucial precursor to etodolac. [] This new method boasts several advantages over traditional methods:
- High Stability and Yield: The reaction demonstrates enhanced stability and consistently achieves a high yield of this compound, approaching 100% conversion rate. []
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- Environmentally Friendly: The utilization of a mixed solvent system and minimized waste generation contribute to a more environmentally responsible approach. []
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